(4S)-2,3-Didehydro-5-O-demethyl-3,4,22,23-tetrahydroavermectin A1a
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Overview
Description
“(4S)-2,3-Didehydro-5-O-demethyl-3,4,22,23-tetrahydroavermectin A1a” is a natural product belonging to the avermectin family. These compounds are derived from the soil bacterium Streptomyces avermitilis and have remarkable biological activities. Avermectins are widely used as antiparasitic agents in veterinary medicine and agriculture due to their potent anthelmintic and insecticidal properties.
Preparation Methods
Synthetic Routes: The synthesis of “(4S)-2,3-Didehydro-5-O-demethyl-3,4,22,23-tetrahydroavermectin A1a” involves several steps. Key reactions include oxidative transformations, cyclizations, and glycosylation. The exact synthetic route may vary, but it typically starts from simpler precursors and proceeds through multiple chemical transformations.
Industrial Production: Industrial production of avermectins primarily relies on fermentation processes using S. avermitilis. The bacterium produces avermectins during its growth, and subsequent extraction and purification yield the desired compound. The fermentation process is optimized for high yield and purity.
Chemical Reactions Analysis
Reactions:
Oxidation: Avermectins undergo oxidation reactions to form various derivatives. For example, oxidative cleavage of the macrocyclic ring leads to different avermectin congeners.
Reduction: Reduction of specific functional groups modifies the compound’s properties.
Glycosylation: Avermectins contain sugar moieties (glycosides), which play a crucial role in their biological activity. Glycosylation reactions introduce these sugars.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Glycosylation: Glycosyl donors (e.g., glycosyl halides) and Lewis acids (e.g., BF₃·Et₂O).
Scientific Research Applications
Chemistry:
- Avermectins serve as valuable synthetic targets for organic chemists due to their complex structures.
- They are used in studies related to natural product synthesis and methodology development.
- Avermectins are potent anthelmintics, effective against parasitic worms (nematodes) in animals.
- They also exhibit insecticidal activity against pests like mites and ticks.
- In medicine, they find applications in treating river blindness (onchocerciasis) and other neglected tropical diseases.
- Avermectins are essential in agriculture for pest control.
- They contribute to sustainable farming practices by reducing chemical pesticide use.
Mechanism of Action
The primary mechanism of action involves binding to glutamate-gated chloride channels in the nervous system of parasites. This leads to paralysis and death of the parasites. Avermectins do not significantly affect mammalian cells due to differences in receptor expression.
Comparison with Similar Compounds
Avermectins share structural similarities with other macrocyclic lactones, such as milbemycins and spinosad. their unique stereochemistry and glycosylation patterns distinguish them from these related compounds.
Biological Activity
(4S)-2,3-Didehydro-5-O-demethyl-3,4,22,23-tetrahydroavermectin A1a is a derivative of avermectin, a class of macrocyclic lactones produced by the soil bacterium Streptomyces avermitilis. This compound exhibits significant biological activity primarily as an anthelmintic and insecticidal agent. The following sections explore its biological properties, mechanisms of action, and relevant case studies.
Avermectins, including this compound, function mainly by enhancing the effects of gamma-aminobutyric acid (GABA) at specific chloride channels in invertebrates. This action leads to paralysis and death of the parasites. The compound also exhibits activity against various pathogens and has shown potential in anticancer and antiviral applications.
Pharmacological Activities
The pharmacological activities of avermectins are summarized in the following table:
Activity | Compound | Target Organism |
---|---|---|
Anthelmintic | This compound | Various helminths |
Insecticidal | This compound | Agricultural pests |
Anticancer | This compound | Cancer cell lines |
Antiviral | This compound | Various viral pathogens |
Antifungal | This compound | Fungal infections |
Study on Anthelmintic Activity
A study conducted by El-Saber Batiha et al. (2020) demonstrated the efficacy of avermectins against various helminths. The research highlighted that this compound significantly reduced microfilarial loads in animal models. The results indicated a dosage-dependent response with minimal side effects observed at therapeutic levels .
Insecticidal Efficacy
In agricultural applications, the compound has been assessed for its insecticidal properties against common pests such as aphids and whiteflies. Results showed that it effectively disrupted the nervous system of these insects leading to high mortality rates within 48 hours post-exposure .
Anticancer Potential
Research published in Pharmaceuticals highlighted the potential anticancer properties of avermectins. In vitro studies indicated that this compound induced apoptosis in cancer cell lines through the activation of caspase pathways .
Properties
Molecular Formula |
C48H74O14 |
---|---|
Molecular Weight |
875.1 g/mol |
IUPAC Name |
(4S,5'S,6R,6'R,8R,10Z,12S,13S,14Z,20R,21R,22S,24R)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-1(23),10,14,16-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C48H74O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,19,25-26,28-31,33-34,36-45,49-50,52H,11,16-18,20-24H2,1-10H3/b13-12-,27-15-,32-14?/t25-,26-,28-,29-,30-,31-,33+,34-,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+/m0/s1 |
InChI Key |
AZSRBVAPBFWEGT-SZAVLSPISA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(\[C@H]([C@H](/C=C\C=C4CO[C@H]5[C@@]4(C(=C[C@@H]([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)/C)C |
Canonical SMILES |
CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(=CC(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C |
Origin of Product |
United States |
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